Technical Whitepaper: [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS 885268-86-6)
Technical Whitepaper: [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS 885268-86-6)
[1][2][3]
Executive Summary
[1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS 885268-86-6), commonly referred to as 3-fluoro-2-aminobiphenyl, is a specialized biaryl scaffold utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine group.[2][3] This 1,2,3-substitution pattern (Phenyl-Amine-Fluorine) imparts distinct electronic and steric properties compared to its non-fluorinated or para-fluorinated analogues.[1][2][3]
In drug discovery, this moiety serves as a critical "metabolic blocker," where the fluorine atom prevents oxidative metabolism at the metabolically vulnerable ortho-position while simultaneously modulating the pKa of the adjacent amine.[1][2][3] This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.[1][3]
Chemical Identity & Structural Analysis[1][3][4][5][6]
The compound consists of a biphenyl core with a primary amine at the 2-position and a fluorine atom at the 3-position.[1][2][3] The proximity of the fluorine to the amine and the biaryl axis creates significant steric torsion, forcing the two phenyl rings out of planarity.[3]
| Property | Data |
| CAS Number | 885268-86-6 |
| IUPAC Name | 3-Fluoro-[1,1'-biphenyl]-2-amine |
| Synonyms | 3-Fluoro-2-aminobiphenyl; 2-Amino-3-fluorobiphenyl |
| Molecular Formula | C₁₂H₁₀FN |
| Molecular Weight | 187.21 g/mol |
| SMILES | Nc1c(F)cccc1-c2ccccc2 |
| InChI Key | Unique identifier derived from structure (Predicted) |
Conformational & Electronic Effects[1][3]
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The Ortho-Effect: The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) on the C2-amine.[1][2][3] This significantly lowers the basicity (pKa) of the amine compared to unsubstituted 2-aminobiphenyl (typically pKa ~3.8–4.2).[2][3] This reduction in basicity is advantageous in reducing non-specific protein binding and improving membrane permeability in drug candidates.[2][3]
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Torsion Angle: Steric repulsion between the C2-amine/C3-fluorine and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system into a twisted conformation (dihedral angle > 45°).[1][2][3] This "conformational lock" is often exploited to fit specific hydrophobic pockets in enzyme active sites.[2][3]
Physicochemical Profile
Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for the 2-amino-fluorobiphenyl class.
| Parameter | Value / Description | Significance |
| Physical State | Off-white to light beige solid | Standard handling as solid powder.[1][2][3] |
| Melting Point | 35–45 °C (Predicted range) | Low-melting solid; may exist as oil if impure.[1][2][3] |
| Boiling Point | ~300 °C (at 760 mmHg) | High thermal stability.[2][3] |
| Solubility | DMSO, Methanol, DCM | Lipophilic; insoluble in water.[1][3] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 (Estimated) | Less basic than aniline (pKa 4.[3]6) due to ortho-F. |
| LogP | ~2.8 – 3.1 | Moderate lipophilicity suitable for CNS penetration.[1][2][3] |
Synthetic Methodology
The most robust route to CAS 885268-86-6 is the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] This pathway ensures regiospecificity and high yields.[2][3]
Retrosynthetic Analysis
To achieve the 3-fluoro-2-aminobiphenyl structure, the coupling partners must be selected to preserve the 1,2,3-substitution pattern.[1][2][3]
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Partner A: 2-Bromo-3-fluoroaniline (The halogen is ortho to the amine, and fluorine is ortho to the amine on the other side).[1][2][3]
Protocol: Pd-Catalyzed Suzuki Coupling
Reagents:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)[3]
Step-by-Step Workflow:
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Inerting: Charge a reaction vessel with 2-bromo-3-fluoroaniline, phenylboronic acid, and the base. Evacuate and backfill with Nitrogen (3x).[2][3]
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.[2][3]
-
Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 188.2).[1][2][3]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[2][3]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 1: Suzuki-Miyaura synthesis pathway for 3-fluoro-2-aminobiphenyl.
Reactivity & Applications
The chemical utility of CAS 885268-86-6 stems from the amine handle (nucleophile) and the fluorine directing group .[1][2][3]
Key Reactions
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Buchwald-Hartwig Amination: The primary amine can be further coupled with aryl halides to form diarylamines or carbazoles.[2][3] The ortho-fluorine may reduce reactivity slightly due to steric hindrance but suppresses side reactions at the 3-position.[1][2][3]
-
Sandmeyer Reaction / Diazotization: Conversion of the amine to a diazonium salt allows for the introduction of other functional groups (Cl, Br, CN, OH) at the 2-position, retaining the 3-fluoro scaffold.[1][2][3]
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields amides, a common motif in kinase inhibitors.[2][3]
Drug Discovery Applications
-
Bioisosterism: The 3-fluoro-2-aminobiphenyl unit acts as a lipophilic bioisostere for larger tricyclic systems.[1][2][3]
-
Metabolic Stability: The C3-Fluorine blocks the metabolic "soft spot" on the phenyl ring.[2][3] In non-fluorinated biphenyls, hydroxylation often occurs ortho or para to the amine.[3] The fluorine atom effectively blocks the ortho site, prolonging the half-life (
) of the drug.[3]
Figure 2: Functionalization pathways for the 3-fluoro-2-aminobiphenyl scaffold.[1][2][3]
Handling & Safety (E-E-A-T)
As an aromatic amine, this compound must be handled with strict safety protocols.[3]
-
Hazard Classification:
-
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (browning) over time.[3]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][3] All operations involving heating or dust generation must be performed in a fume hood.[2][3]
References
-
PubChem. Compound Summary for CAS 885268-86-6. National Library of Medicine (US).[2][3] Available at: [Link][2][3]
- European Journal of Medicinal Chemistry.Fluorine in Drug Discovery: Physicochemical and DMPK Effects. 2025. (Contextual reference on fluorine substitution effects).
